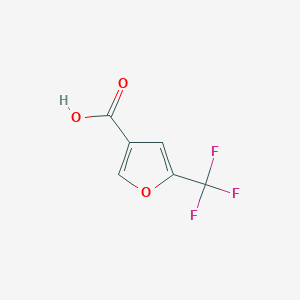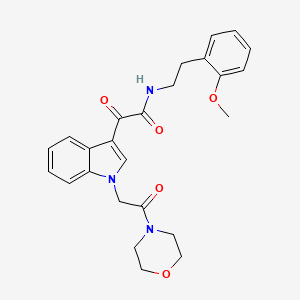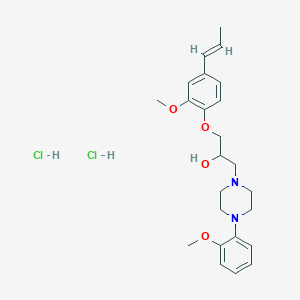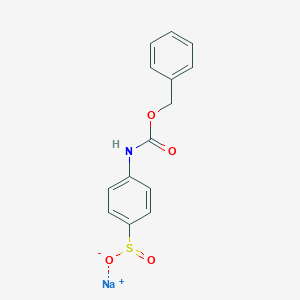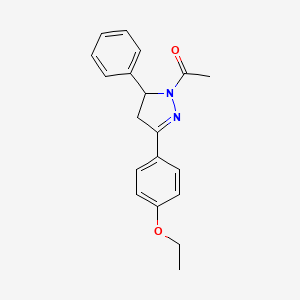
1-Acetyl-3-(4-ethoxyphenyl)-5-phenyl-2-pyrazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrazoline, a class of organic compounds with a five-membered ring containing two nitrogen atoms . Pyrazoline derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
While specific synthesis methods for “1-Acetyl-3-(4-ethoxyphenyl)-5-phenyl-2-pyrazoline” were not found, pyrazoline derivatives are typically synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .Applications De Recherche Scientifique
Biological Activities
1-Acetyl-3,-5-diarylpyrazolines, such as 1-Acetyl-3-(4-ethoxyphenyl)-5-phenyl-2-pyrazoline, have shown significant interest in medicinal and agricultural chemistry due to their broad spectrum of biological activities. Research indicates that these compounds exhibit both fungicidal and insecticidal activities. For instance, a derivative was found to possess potent fungicidal IC50 values against pathogens like Pseudoperoniospora cubensis and Sphaerotheca fuliginea, and an insecticidal LC50 value against Mythimna separata, suggesting their potential as lead compounds for developing new pesticides (Zhao et al., 2008).
Chemical Synthesis and Applications
Pyrazoline derivatives, including those substituted with ethoxyphenyl groups, have been synthesized through various methods for different applications. One study presented a concise synthetic method for sydnonyl-substituted pyrazoline derivatives, showcasing the versatility of pyrazolines in medicinal chemistry as potent antibiotic or antioxidizing agents (Shih, 2003). Another research focused on the synthesis and characterization of pyrazole derivatives, indicating their potential in diverse fields, including agriculture and pharmacology (Pareek et al., 2010).
Antimicrobial and Anticancer Activities
Some studies have explored the antimicrobial and anticancer activities of pyrazoline derivatives. For example, novel pyrazoline compounds were synthesized and evaluated for their antimicrobial activity, with some showing moderate activity against both Gram-positive and Gram-negative bacteria (Guna et al., 2015). Another study synthesized 1-acetyl-5-aryl-4,5-dihydro-1H-pyrazoles and investigated their in vitro cytotoxic activity against cancer cell lines, demonstrating significant anticancer activity (Ratković et al., 2016).
Enzyme Inhibition and Pharmacological Potential
Further research into pyrazoline derivatives includes their enzyme inhibition and pharmacological potential. Novel derivatives were evaluated for their inhibition against enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA), showing promising results for therapeutic applications, particularly in managing conditions related to enzyme dysregulation (Kocyigit et al., 2019).
Propriétés
IUPAC Name |
1-[5-(4-ethoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-3-23-17-11-9-15(10-12-17)18-13-19(21(20-18)14(2)22)16-7-5-4-6-8-16/h4-12,19H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCLMGFRWQWPAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-3-(4-ethoxyphenyl)-5-phenyl-2-pyrazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

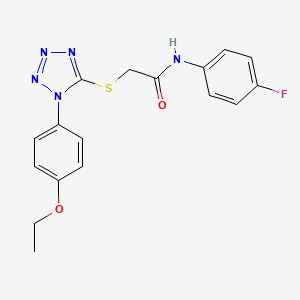
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-naphthamide hydrochloride](/img/structure/B2637081.png)

![3-(methylsulfanyl)-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2637083.png)
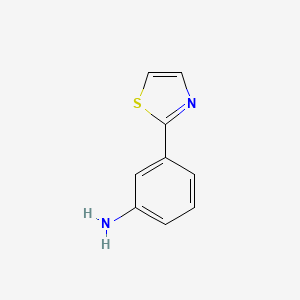
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acrylamide](/img/structure/B2637089.png)
![N-[(1R)-1-(4-Methylsulfanylphenyl)ethyl]but-2-ynamide](/img/structure/B2637090.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2637091.png)
